Fulminic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

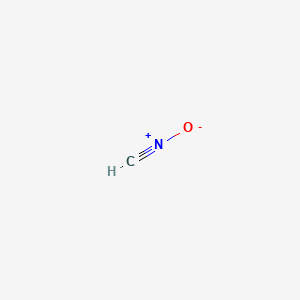

Fulminic acid is a nitrile oxide resulting from the oxidation of hydrogen cyanide. It is a hydracid, a nitrile oxide and a one-carbon compound. It is a conjugate acid of a fulminate.

Aplicaciones Científicas De Investigación

Astrochemistry and Prebiotic Chemistry

Fulminic acid has garnered significant interest in astrochemistry due to its potential role as a precursor to prebiotic molecules. Recent studies have utilized photoelectron spectroscopy to investigate the dissociative photoionization of this compound, revealing insights into its ionization energy and fragmentation pathways. This research suggests that this compound may contribute to the formation of complex organic molecules in space, which could be essential for the emergence of life .

Key Findings:

- Ionization Energy : The ionization energy of this compound was determined to be 10.83 eV.

- Fragmentation Pathways : The breakdown diagram indicates isomerization from HCNO+ to HNCO+, leading to daughter ions such as HCO+ and NCO+ .

Organic Chemistry and Synthesis

Historically, this compound has played a critical role in the development of organic chemistry. Its unique structure allows for various synthetic applications, particularly in cycloaddition reactions. Researchers have explored novel methods for synthesizing this compound through flash pyrolysis of oximes, which avoids the use of hazardous metal fulminates .

Synthesis Method:

- Flash Pyrolysis : This method generates this compound in situ, allowing for safer handling and application in subsequent reactions.

Material Science Applications

This compound's properties make it suitable for applications in material science, particularly as a precursor for the synthesis of nitrile oxides and other reactive intermediates. Its ability to undergo 1,3-dipolar cycloaddition reactions has been explored for developing new materials with specific functionalities .

Case Study:

- Cycloaddition Reactions : Research has demonstrated that this compound can be effectively utilized in 1,3-dipolar cycloaddition reactions to create isoxazolines, which are valuable in pharmaceuticals and agrochemicals.

Explosive Applications

Historically, this compound has been used in explosives due to its high reactivity and ability to form fulminate salts. While its use has declined due to safety concerns, it remains a topic of interest for developing new detonators that are more stable and less sensitive than traditional explosives .

Explosive Properties:

- Detonator Composition : Fulminate salts are often mixed with other compounds like potassium chlorate for use in percussion caps and blasting applications.

Theoretical Studies

Ongoing theoretical studies continue to explore the electronic structure and vibrational characteristics of this compound. Advanced computational methods have been employed to understand its quasibent nature and predict its behavior under various conditions. These studies are crucial for elucidating the fundamental properties of this compound .

Computational Insights:

- Vibrational Frequencies : The bending potential of H–C–N shows significant variation depending on the computational method used, indicating the complexity of this molecule's behavior.

Data Table: Summary of this compound Applications

Análisis De Reacciones Químicas

Reaction with CN Radicals in NO-Reburning Processes

The HCNO + CN reaction plays a key role in reducing NOₓ pollutants during fossil fuel combustion. Theoretical studies at the G3B3 and CCSD(T)/aug-cc-pVTZ levels reveal:

| Reaction Pathway | Products | Activation Barrier | Dominance |

|---|---|---|---|

| Barrierless CN addition to HCNO | NCCHNO (L1c) | None | Primary |

| Ring closure + bond rupture | HCN + NCO (P1) | 2.3 kcal/mol | Major |

| Alternative pathway | ³HCCN + NO (P4) | 10.1 kcal/mol | Minor |

The dominant pathway forms HCN + NCO via intermediate NCCHNO, contradicting earlier experimental claims of ³HCCN + NO as the primary product . Master equation calculations confirm P1’s kinetic favorability (rate constant: k=2.7×10−10cm3/molecule/s) .

1,3-Dipolar Cycloaddition Reactions

This compound acts as a nitrile oxide in cycloadditions, forming isoxazoline derivatives under controlled conditions:

Synthesis Conditions :

-

Reagents: NOBF₄ or NOSbF₆ in CH₃CN with trimethylsilyl diazomethane (TMSD)

Mechanism :

-

In situ generation of HCNO via TMSD and NOBF₄.

-

Cycloaddition with alkenes/alkynes:

HCNO+RC≡CR’→Isoxazoline derivatives -

Applications : Synthesis of pharmaceuticals and agrochemicals .

Decomposition Pathways

This compound’s instability leads to exothermic decomposition:

Primary Routes :

-

Thermal decomposition :

HCNO→HCN+O(3P)ΔH=−42.8kcal/mol[7] -

Photolytic cleavage : N–O bond rupture under UV light.

Kinetics :

-

Half-life <1 hour at 25°C due to low activation energy (Ea≈15kcal/mol).

Structural Influence on Reactivity

The quasilinear H–C–N bending potential (ω5=32cm−1 after relativistic corrections) facilitates large-amplitude motions, enhancing reactivity in:

-

Radical interactions : Rapid H-abstraction by OH/NO₃ radicals .

-

Isomerization : Equilibrium with isothis compound (H–O–N⁺≡C⁻) .

Environmental and Industrial Relevance

-

NOₓ Reduction : Competes with HCN + OH pathways in reburning zones .

-

Explosives : Fulminate salts (e.g., Hg(CNO)₂) as detonators .

Key Challenges :

Propiedades

Número CAS |

51060-05-0 |

|---|---|

Fórmula molecular |

HCNO CHNO |

Peso molecular |

43.025 g/mol |

Nombre IUPAC |

formonitrile oxide |

InChI |

InChI=1S/CHNO/c1-2-3/h1H |

Clave InChI |

UXKUODQYLDZXDL-UHFFFAOYSA-N |

SMILES |

C#[N+][O-] |

SMILES canónico |

C#[N+][O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.